![molecular formula C16H14O2 B14352793 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene CAS No. 93021-93-3](/img/no-structure.png)
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene is an organic compound with the molecular formula C16H14O2 It is characterized by a methoxy group attached to a benzene ring, which is further connected to a phenylprop-2-yn-1-yl group through an oxygen atom
Vorbereitungsmethoden
The synthesis of 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxy-4-hydroxybenzene and 3-phenylprop-2-yn-1-yl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Coupling Reaction: The hydroxyl group of 1-methoxy-4-hydroxybenzene reacts with the bromide group of 3-phenylprop-2-yn-1-yl bromide, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the alkyne group to form alkanes.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
1-Methoxy-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the phenyl group.
1-Methoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a prop-2-yn-1-yl group.
1-Methoxy-4-(2-phenylethenyl)benzene: Contains a phenylethenyl group instead of a phenylprop-2-yn-1-yl group.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Eigenschaften
93021-93-3 | |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
1-methoxy-4-(3-phenylprop-2-ynoxy)benzene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-11-16(12-10-15)18-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,13H2,1H3 |
InChI-Schlüssel |
LVNXRICWWXAFSE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.